molecular formula C6H3LiN4O2 B2458847 1,2,4-トリアゾロ[4,3-a]ピラジン-3-カルボン酸リチウム CAS No. 1799434-66-4

1,2,4-トリアゾロ[4,3-a]ピラジン-3-カルボン酸リチウム

カタログ番号: B2458847
CAS番号: 1799434-66-4
分子量: 170.06
InChIキー: RLEXWKVDQSKKSU-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C6H3LiN4O2 It is known for its unique structure, which includes a triazole ring fused to a pyrazine ring, and a carboxylate group

科学的研究の応用

Chemistry

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate serves as a crucial building block in synthesizing more complex molecules. Its unique structural properties make it valuable in developing new pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile for synthetic applications .

Biology

Recent studies have investigated the biological activities of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate. It has shown potential antimicrobial and anticancer properties. For instance:

  • In vitro studies demonstrated its effectiveness against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating significant antiproliferative activity .

Medicine

The compound is being explored as a potential therapeutic agent for neurological disorders and cancer treatment. Its mechanism of action may involve modulating specific molecular targets such as kinases involved in cell proliferation and survival pathways . Notably:

  • A derivative of this compound exhibited excellent inhibitory activities against c-Met and VEGFR-2 kinases with low toxicity profiles .

Industrial Applications

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is also utilized in developing advanced materials such as polymers and nanomaterials due to its unique structural characteristics. Its properties allow for innovative approaches in material science .

Table of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 (μM)Reference
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylateAntitumorA5490.98 ± 0.08
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylateAntitumorMCF-71.05 ± 0.17
Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylateAntitumorHeLa1.28 ± 0.25

作用機序

Target of Action

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of these targets, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate affects multiple biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and metastasis .

Pharmacokinetics

It is known that the compound is a light-brown to brown powder or crystals . It is stored in a refrigerator and shipped at room temperature , suggesting that it is stable under these conditions

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also inhibits the expression of c-Met and VEGFR-2 in A549 cells .

Action Environment

The action of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored in a refrigerator and shipped at room temperature . Additionally, the compound’s action may be influenced by the cellular environment, such as the presence of other signaling molecules and the state of the target proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid. This reaction forms the triazole ring, which is then fused to the pyrazine ring.

Industrial Production Methods

Industrial production of lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using reducing agents to form reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted products depending on the substituent introduced.

類似化合物との比較

Similar Compounds

Uniqueness

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is unique due to its specific lithium salt form, which can influence its solubility, stability, and reactivity. Additionally, its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, and relevant case studies, supported by research findings and data.

Synthesis of Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. The general synthetic pathway includes:

  • Formation of Triazole and Pyrazine Rings : The compound is synthesized through a multi-step process involving the formation of a triazole fused to a pyrazine ring.
  • Lithiation : The introduction of lithium in the structure is achieved through lithiation reactions with lithium salts.
  • Carboxylation : The final step often involves carboxylation to introduce the carboxylate group at the 3-position.

These steps can yield various derivatives with differing biological activities.

Anticancer Properties

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has shown promising anticancer activity across several studies:

  • In vitro Studies : Compounds derived from this scaffold have been evaluated against various cancer cell lines. For instance, one study reported that a derivative exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells . These results indicate potent antiproliferative effects.
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of c-Met kinase and other signaling pathways involved in tumor growth and metastasis. In particular, compounds have been noted to induce apoptosis through activation of caspases and modulation of mitochondrial pathways .

Other Biological Activities

Beyond anticancer effects, lithium [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated for their roles in other biological processes:

  • Anti-inflammatory Effects : Some derivatives have shown potential in treating conditions related to extracellular matrix degradation and inflammation, such as osteoarthritis and psoriatic arthritis .
  • Neuroprotective Properties : Preliminary studies suggest that certain compounds may have neuroprotective effects, possibly linked to their ability to modulate signaling pathways involved in neuroinflammation .

Case Study 1: Antitumor Activity in Cell Lines

A study focused on a specific derivative (22i) demonstrated significant antitumor activity against multiple cancer cell lines. The compound not only inhibited cell proliferation but also induced apoptosis through various assays including AO fluorescence staining and cell cycle analysis. The results highlighted its potential as a c-Met kinase inhibitor with favorable pharmacokinetic properties .

Case Study 2: Mechanistic Insights into Apoptosis

Another investigation into related compounds revealed that they triggered apoptosis in breast cancer cells (MCF-7) by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This study provided insights into the molecular mechanisms underlying the anticancer activity of these compounds and their potential for further development as therapeutic agents .

Data Summary

CompoundCell LineIC50 (μM)Mechanism
22iA5490.83c-Met inhibition
22iMCF-70.15Apoptosis induction
22iHeLa2.85Cell cycle arrest
17lA5490.98c-Met/VEGFR-2 inhibition
17lMCF-71.05Late apoptosis induction

特性

IUPAC Name

lithium;[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEXWKVDQSKKSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。